molecular formula C22H28N6O2 B608638 罗普西替尼 CAS No. 2230282-02-5

罗普西替尼

货号 B608638
CAS 编号: 2230282-02-5
分子量: 408.5
InChI 键: NJKMSBSVJSQUBU-SHTZXODSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lorpucitinib, also known as JNJ-64251330, is an oral, small molecule, potent pan-JAK inhibitor . It has been found to have favorable enteric-selective properties . This means it is primarily active in the gut, which makes it potentially useful for treating diseases of the human gastrointestinal tract .


Physical And Chemical Properties Analysis

Lorpucitinib has a molecular weight of 408.50 . It’s recommended to be stored at 4°C, and it’s stable for up to 6 months at -80°C and 1 month at -20°C . The appearance of Lorpucitinib is described as white to off-white .

科学研究应用

  1. 舒尼替尼和依他硒在结直肠癌中的应用: Zheng 等人 (2016) 的研究探索了舒尼替尼和依他硒 (BBSKE)(一种硫氧还蛋白还原酶 1 抑制剂)的联合作用在结直肠癌细胞中的作用。该组合对细胞增殖表现出协同作用,并增加凋亡率,表明结直肠癌治疗的一种有前景的策略 (Zheng et al., 2016).

  2. 舒尼替尼和他汀类药物在癌症治疗中的应用: Bil 等人 (2010) 研究了他汀类药物与舒尼替尼联合使用的细胞抑制/细胞毒作用。他们发现洛伐他汀和索拉非尼(一种类似于舒尼替尼的药物)的组合对各种肿瘤细胞系产生协同作用,表明癌症治疗的一种潜在策略,特别是在泌尿肿瘤学中 (Bil et al., 2010).

  3. 舒尼替尼在肾细胞癌中的突变和耐药性: Elgendy 等人 (2019) 对肿瘤样本进行测序,以识别与肾细胞癌 (RCC) 中舒尼替尼获得性耐药相关的突变。他们发现了几个使肿瘤细胞对舒尼替尼产生耐药性的突变,突出了预测舒尼替尼耐药性和指导 RCC 治疗策略的潜在生物标志物 (Elgendy et al., 2019).

  4. 舒尼替尼和药理相互作用: Kawahara 等人 (2010) 分析了舒尼替尼对多药耐药的影响,发现它可以克服由某些 ATP 结合盒转运蛋白介导的耐药性。这表明舒尼替尼在个体化化疗中的潜在作用 (Kawahara et al., 2010).

属性

IUPAC Name

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMSBSVJSQUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorpucitinib

CAS RN

2230282-02-5
Record name Lorpucitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORPUCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
R Hüneburg, M Cruz-Correa, E Dekker, G Idos… - 2023 - ascopubs.org
… from a phase 1b study of lorpucitinib in patients with FAP (NCT05014360). … lorpucitinib 75 mg twice daily for 24 weeks. The primary objective was to evaluate the effect of lorpucitinib on …
Number of citations: 1 ascopubs.org
JY Zhang, JF Sun, P Nie, P Herdewijn… - European Journal of …, 2023 - Elsevier
… that Lorpucitinib did not demonstrate a significant impact on the accumulation of polyps, and Lorpucitinib … significant, the administration with Lorpucitinib resulted in decreased levels of …
Number of citations: 4 www.sciencedirect.com
A Amstutz, S Schandelmaier, B Speich, H Ewald… - jakinhibitoripdma.org
Since the pandemic outbreak of the coronavirus disease 2019 (COVID-19), immense efforts have been undertaken to find effective treatments. 1–3 Severe COVID-19 is driven by …
Number of citations: 0 www.jakinhibitoripdma.org
T Yen, PP Stanich, L Axell, SG Patel - 2022 - europepmc.org
… There are also currently several multicenter trials on obeticholic acid, lorpucitinib (pan-janus kinase inhibitor), encapsulated sirolimus, and guselkumab (IL-23 inhibitor). …
Number of citations: 199 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。